molecular formula C7H13NO2 B1618839 (Nitromethyl)cyclohexane CAS No. 2625-30-1

(Nitromethyl)cyclohexane

Cat. No. B1618839
CAS RN: 2625-30-1
M. Wt: 143.18 g/mol
InChI Key: XYXAUWIWPPUGLW-UHFFFAOYSA-N
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Description

(Nitromethyl)cyclohexane is a chemical compound with the molecular formula C7H13NO2 . It contains a total of 23 bonds, including 10 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 six-membered ring, and 1 nitro group (aliphatic) .


Molecular Structure Analysis

The molecular structure of (Nitromethyl)cyclohexane includes a six-membered ring and a nitro group . The cyclohexane ring in this compound is likely to adopt a chair conformation, which is the most stable conformation for cyclohexane . This conformation eliminates angle strain and eclipsing strain, making the molecule more stable .

Scientific Research Applications

Comprehensive Analysis of (Nitromethyl)cyclohexane Applications

(Nitromethyl)cyclohexane is a versatile chemical compound with a range of applications in scientific research and industry. Below is a detailed analysis of its unique applications across various fields.

Synthesis of Value-Added Products: Catalytic hydrogenation of (nitromethyl)cyclohexane can lead to the production of several value-added products such as cyclohexanone oxime , cyclohexanone , cyclohexanol , cyclohexylamine , and dicyclohexylamine . These compounds have significant applications in the chemical industry, being produced on a large scale through multi-step processes. The direct synthesis via selective hydrogenation presents an excellent alternative, offering a more environmentally-friendly and cost-effective method .

Pharmaceutical Intermediates: The compound serves as a precursor for pharmaceutical intermediates. For instance, cyclohexanone, which can be derived from (nitromethyl)cyclohexane, is used in the synthesis of caprolactam, a precursor to Nylon 6—a material widely used in the production of fibers for textiles and carpets .

Agrochemical Synthesis: In agrochemical research, (nitromethyl)cyclohexane derivatives are utilized for synthesizing pesticides and herbicides. The structural versatility of the compound allows for the creation of various active agents that can target specific pests or plant diseases.

Organic Synthesis Building Block: As a building block in organic synthesis, (nitromethyl)cyclohexane is involved in the construction of complex molecules. It can be transformed into a monosubstituted cyclohexanone, which is a versatile intermediate for synthesizing natural products and developing new synthetic methodologies .

Material Science: In material science, derivatives of (nitromethyl)cyclohexane are used to develop new polymers with unique properties. These polymers can have applications ranging from biodegradable materials to high-performance plastics for engineering applications.

Catalyst Development: The compound is also used in the development of catalysts for chemical reactions. Researchers study the hydrogenation of (nitromethyl)cyclohexane to understand and improve catalytic processes, which can lead to more efficient industrial chemical production .

Environmental Chemistry: In environmental chemistry, (nitromethyl)cyclohexane is studied for its potential use in bioremediation processes. Its derivatives could help in breaking down pollutants or in the synthesis of environmentally-friendly solvents.

Flow Chemistry: The transition from batch to flow chemistry is a significant trend in sustainable manufacturing. (Nitromethyl)cyclohexane’s role in this field includes its use in flow systems for three-phase catalytic hydrogenation, which offers advantages like easy scale-up and process intensification .

Safety And Hazards

Cyclohexane, a related compound, is considered hazardous. It is highly flammable and can form explosive mixtures with air. Long-term exposure can have harmful effects on the central nervous system, and it can also cause skin and eye irritation .

properties

IUPAC Name

nitromethylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c9-8(10)6-7-4-2-1-3-5-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXAUWIWPPUGLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30949115
Record name (Nitromethyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30949115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Nitromethyl)cyclohexane

CAS RN

2625-30-1
Record name NSC3634
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3634
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (Nitromethyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30949115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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